molecular formula C6H11NO2S B579049 tert-Butyl 2-amino-2-thioxoacetate CAS No. 16721-41-8

tert-Butyl 2-amino-2-thioxoacetate

Cat. No. B579049
CAS RN: 16721-41-8
M. Wt: 161.219
InChI Key: NTIWAAQCSQPQEH-UHFFFAOYSA-N
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Description

“tert-Butyl 2-amino-2-thioxoacetate” is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is used in research and is part of the categories of Chemistry Organic Building Blocks, Aliphatic Chain Hydrocarbons, Esters, and Amides .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acids, which includes “tert-Butyl 2-amino-2-thioxoacetate”, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-amino-2-thioxoacetate” include a predicted boiling point of 455.3±47.0 °C and a predicted density of 1.350±0.06 g/cm3 . The pKa value is predicted to be 0.11±0.20 .

Scientific Research Applications

Organocatalysis

Tert-Butyl 2-amino-2-thioxoacetate derivatives have been utilized as organocatalysts in asymmetric synthesis. For instance, primary amine-thioureas based on tert-butyl esters of natural amino acids have shown significant catalytic activity in Michael additions, offering high enantioselectivity. These thioureas are vital for constructing chiral catalysts that facilitate asymmetric Michael additions, demonstrating the importance of tert-butyl esters of amino acids as chiral building blocks for novel chiral thioureas (Kokotos & Kokotos, 2009).

Asymmetric Hydrogenation

In the realm of asymmetric hydrogenation, tert-butylmethylphosphino groups have been employed to develop rigid P-chiral phosphine ligands. These ligands, when used in rhodium-catalyzed hydrogenations, exhibit excellent enantioselectivities and catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients. This highlights the role of tert-butyl derivatives in creating efficient catalysts for producing chiral compounds (Imamoto et al., 2012).

Synthesis of Amino Acids and Peptides

Tert-Butyl 2-amino-2-thioxoacetate has been involved in the synthesis of cyclic Mannich bases, demonstrating its utility in preparing S-methyl and S-ethyl iodides and corresponding salts through alkylation. This application signifies its value in synthesizing derivatives for chemical studies and potential pharmaceutical applications (Song et al., 2012).

NMR Tagging and Molecular Analysis

O-tert-Butyltyrosine, a derivative, serves as an exceptional NMR tag for high-molecular-weight systems, allowing for the measurement of submicromolar ligand binding affinities without isotope labeling. This application is crucial for structural analysis and understanding molecular interactions in complex biological systems (Chen et al., 2015).

Chemical Ligation and Peptide Synthesis

Furthermore, tert-butyl thiol linkers have been employed in Fmoc-based solid-phase peptide synthesis, leveraging their stability for the direct synthesis of peptide thioesters. This method is pivotal for peptide engineering and bioconjugation strategies, underscoring the versatility of tert-butyl derivatives in peptide synthesis (Raz & Rademann, 2011).

properties

IUPAC Name

tert-butyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2,3)9-5(8)4(7)10/h1-3H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWAAQCSQPQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272279
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl carbamothioylformate

CAS RN

16721-41-8
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16721-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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